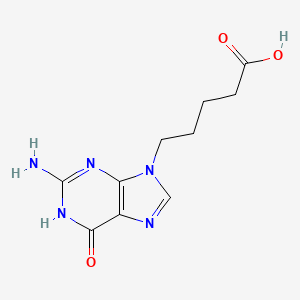

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid

Description

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid is a purine derivative characterized by a pentanoic acid side chain attached to a modified purine base. While its exact biological applications remain under investigation, structural analogs are known to inhibit NF-κB signaling (e.g., α-lipoic acid) or act as antiviral agents (e.g., Valganciclovir) .

Properties

CAS No. |

149298-99-7 |

|---|---|

Molecular Formula |

C10H13N5O3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

5-(2-amino-6-oxo-1H-purin-9-yl)pentanoic acid |

InChI |

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)4-2-1-3-6(16)17/h5H,1-4H2,(H,16,17)(H3,11,13,14,18) |

InChI Key |

FBOBYAOBUGYMOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CCCCC(=O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable pentanoic acid precursor under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleic acid synthesis and repair, making this compound relevant in genetic and cellular studies.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s core structure—a 2-amino-6-oxopurine moiety—is conserved among related derivatives, but variations in side-chain length, functional groups, and substitutions dictate pharmacological properties. Key analogs include:

Functional Group Impact

- Carboxylic Acid vs.

- Side-Chain Length: Propanoic acid analogs (3 carbons) may exhibit faster renal clearance than pentanoic acid derivatives (5 carbons) due to reduced molecular weight .

- Substituent Effects : Chlorine or phosphonate modifications (e.g., in and ) alter electronic properties, affecting binding to enzymes like kinases or polymerases .

Biological Activity

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This compound is structurally related to nucleotides and exhibits properties that may influence various biochemical pathways.

- Molecular Formula : C10H13N5O4

- Molecular Weight : 267.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as an inhibitor of purine metabolism. It mimics natural substrates in the purine biosynthesis pathway, thus interfering with the proliferation of cells that rely on these pathways for growth and replication.

Biological Activities

-

Antitumor Activity :

- Studies have demonstrated that analogues of purine derivatives can inhibit tumor cell growth by targeting enzymes involved in nucleotide synthesis. For instance, compounds similar to this compound have been shown to inhibit glycinamide ribonucleotide transformylase, a key enzyme in the de novo purine synthesis pathway .

- Antiviral Effects :

- Inhibition of Enzyme Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of purine biosynthesis | |

| Antiviral | Mimics acyclovir; inhibits viral replication | |

| Enzyme Inhibition | Inhibits methotrexate uptake |

Case Study: Antitumor Activity

A study conducted on various purine analogues indicated that compounds structurally related to this compound exhibited significant inhibition of tumor cell lines in vitro. The compounds were tested against several cancer types, showing IC50 values indicative of effective growth inhibition.

Case Study: Antiviral Effects

Research on antiviral properties revealed that certain derivatives could reduce viral load in infected cell cultures. These studies highlight the potential for developing new antiviral therapies based on the structure of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.